molecular formula C22H13ClFN3 B3002092 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892360-22-4

1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3002092
CAS No.: 892360-22-4
M. Wt: 373.82
InChI Key: UXGIROQGGJDTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a sophisticated chemical scaffold designed for advanced pharmacological research, particularly in the field of anti-inflammatory drug discovery. This compound belongs to the pyrazolo[4,3-c]quinoline chemical class, which has demonstrated significant potential in inhibiting key inflammatory mediators. Structural analogues of this compound have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity . The core pyrazoloquinoline structure is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and anticancer properties . The specific molecular architecture of this reagent, featuring a 4-chlorophenyl group at the 1-position and a fluorine atom at the 6-position, is engineered to optimize biological activity and physicochemical properties. The mechanism of action for this class of compounds involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two critical enzymes in the pathogenesis of inflammatory diseases . This dual inhibitory action makes it a valuable tool for researchers investigating novel pathways to control inflammation. The compound is offered strictly For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(4-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIROQGGJDTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has gained attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H13ClFN3, with a molecular weight of approximately 373.82 g/mol. The structure features:

  • A pyrazole ring fused with a quinoline moiety.
  • A chlorine atom at the para position and a fluorine atom at the 6-position, influencing its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound acts as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis associated with tumor growth and metastasis. Inhibition of VEGFR-2 disrupts the formation of new blood vessels necessary for tumor survival and expansion.

Case Study:
In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 of 0.70 ± 0.14 μM against HL60 leukemia cells for related compounds, indicating strong antiproliferative effects .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties by modulating nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) expression levels. This modulation can lead to reduced inflammation and pain, making it a candidate for further development in anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)Target
This compoundVEGFR-2 InhibitionN/AAngiogenesis
Related Pyrazolo CompoundsCytotoxicity in HL600.70 ± 0.14Leukemia
Related DerivativesAnti-inflammatory (COX-2 Inhibition)N/AInflammation

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as chlorine and fluorine is critical in enhancing the biological activity of pyrazolo[4,3-c]quinolines. These groups can affect lipophilicity and electronic properties, thereby influencing the compound's interaction with biological targets.

Research Findings:
A study exploring various derivatives found that modifications on the pyrazole ring significantly impacted their cytotoxic profiles against different cancer cell lines . Compounds with fluorinated groups showed improved metabolic stability and resistance to degradation, which is beneficial for therapeutic applications.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and 6-fluoro substituents may enhance binding to COX-2, similar to compound 2m , where a carboxylic acid group improves activity .
  • Amino Substitutions: Derivatives like 2i and 2m exhibit potent anti-inflammatory effects due to amino and hydroxyl groups, which are absent in the target compound. This suggests room for structural optimization .
  • Positional Effects : The fluorine atom at position 6 (target) versus position 8 () may alter electronic distribution and target selectivity.

Physicochemical Properties

  • Thermal Stability : ’s F6 derivative shows high thermal stability, implying that the target compound’s halogen substituents may confer similar robustness .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what are their key intermediates?

A three-step synthesis starting from 2,4-dichloroquinoline-3-carbonitrile involves:

  • Step 1 : Reaction with NaN₃ to form tetrazolo[1,5-a]quinoline intermediates.
  • Step 2 : Reduction with PPh₃ to generate 2-aminoquinoline-3-carbonitriles.
  • Step 3 : Cyclization with hydrazine hydrate to yield the pyrazolo[4,3-c]quinoline scaffold . Alternative electrochemical methods enable one-pot synthesis via annulation of substituted quinolines and pyrazole precursors under controlled potentials (e.g., Pt electrode, 0.1 M LiClO₄ in acetonitrile) .

Q. How is structural characterization of this compound performed, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving substituent orientations. For example:

  • Use SHELXTL (Bruker AXS) or SHELXL for refinement, leveraging high-resolution data (R factor < 0.05).
  • Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the crystal lattice, as seen in analogous pyrazoloquinolines . Complementary characterization includes:
  • ¹H/¹³C NMR : Diagnostic peaks for pyrazole (δ 8.2–8.5 ppm) and quinoline (δ 7.5–8.1 ppm) protons.
  • FT-IR : Stretching vibrations for C–F (1150–1250 cm⁻¹) and C–Cl (650–750 cm⁻¹) bonds .

Q. What biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?

Derivatives exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages:

  • Compound 2i : IC₅₀ = 1.2 µM (comparable to positive control 1400 W).

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